tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
Description
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate is a carbamate derivative featuring a spirocyclic scaffold with a 5-oxa-2-azaspiro[3.4]octane core. This compound combines a tert-butyl carbamate group with a methyl substituent, though the exact structural configuration requires clarification due to nomenclature ambiguity in available sources . A closely related compound, tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride (CAS 2725790-80-5), has a molecular formula of C₁₁H₂₀N₂O₃·HCl, a molecular weight of 264.75 g/mol, and is stored at 2–8°C . Its spirocyclic structure integrates an oxygen atom (oxa) and a nitrogen atom (aza) within a bicyclic system, which may enhance conformational rigidity and influence binding interactions in medicinal chemistry applications.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(4)9-5-12(16-6-9)7-13-8-12/h9,13H,5-8H2,1-4H3 |
InChI Key |
HEBLIXDHKNTGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CNC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step sequence:
- Formation of the spirocyclic intermediate via annulation or cyclization.
- Functional group transformations to install the carbamate.
- Purification and characterization.
Three main synthetic routes have been reported for the spirocyclic core, involving annulation of either the cyclopentane or the four-membered ring, all using readily available starting materials and conventional transformations with minimal chromatographic steps.
Detailed Stepwise Preparation
Step 1: Synthesis of the Spirocyclic Core
- Starting from N-Boc-3-piperidone or related cyclic ketones, nucleophilic addition of organolithium reagents (e.g., lithiated 1-TMS-1-propyne) or propargyl bromide with Zn/Cu couple under sonication yields propargylated intermediates.
- These intermediates undergo hydrolysis and cyclization to form the 5-oxa-2-azaspiro[3.4]octane scaffold.
Step 2: Functionalization to Carbamate
- The spirocyclic amine is reacted with tert-butyl chloroformate or equivalent carbamoylating agents to introduce the tert-butyl carbamate protecting group.
- Methylation of the nitrogen can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Step 3: Purification and Isolation
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Formation of spirocyclic intermediate | N-Boc-3-piperidone + lithiated 1-TMS-1-propyne, TMEDA additive, low temperature | Moderate to good yields; CeCl3 improves yield; hydrolysis yields cyclization precursor |
| 2. Cyclization | Treatment with ICl or other halogenating agents | Formation of bicyclic spiro compound; careful temperature control required |
| 3. Carbamate formation | Reaction with tert-butyl chloroformate in CH2Cl2, base (e.g., triethylamine) | Introduction of tert-butyl carbamate protecting group; high yield |
| 4. N-Methylation | Methyl iodide or equivalent methylating agent, base | Methylation of nitrogen; controlled conditions to avoid overalkylation |
| 5. Purification | Extraction, drying (Na2SO4), evaporation, flash chromatography | Product purity >90%; isolated as colorless oil or solid |
Reaction Conditions and Yields
| Reaction Step | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Organolithium addition | THF | 0 °C to RT | 2–72 h | 60–85 | CeCl3 additive improves yield |
| Hydrolysis and cyclization | Aqueous media | RT | 1–2 h | >90 | High purity intermediate |
| Carbamate formation | CH2Cl2 | 0–25 °C | 1–3 h | 85–95 | Use of triethylamine as base |
| N-Methylation | Acetonitrile/THF | RT | 1–4 h | 80–90 | Controlled methylation conditions |
| Purification | Various | Ambient | Variable | — | Flash chromatography or distillation |
Research Findings and Optimization Notes
- Use of allylmagnesium chloride instead of allylmagnesium bromide in related steps improved accessibility and maintained high yields (>90%).
- One-pot procedures combining bromination, amination, and carbamate formation steps have been developed to enhance scalability and robustness.
- Avoidance of unstable intermediates such as cyclopropanone derivatives is critical; alternative routes using stable precursors are preferred.
- The spirocyclic carbamate exhibits good stability and can be isolated as hydrochloride salts for enhanced handling.
Summary Table of Key Synthetic Routes
| Route No. | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| 1 | N-Boc-3-piperidone | Lithiated 1-TMS-1-propyne, CeCl3, ICl | High yield, well-studied | Requires low temperature control |
| 2 | Propargyl bromide + Zn/Cu | Sonication, hydrolysis | Direct, fewer steps | Minor allene byproduct formation |
| 3 | Cyclopentane derivatives | Conventional annulation | Minimal chromatography | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9)
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Key Features: Shares the 5-oxa-2-azaspiro[3.4]octane core but substitutes the carbamate group with an aminomethyl moiety.
2.1.2 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8)
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Features : A larger spiro system (3.5 vs. 3.4) lacking the oxygen atom. The absence of 5-oxa reduces polarity, while the expanded ring size may impact pharmacokinetic properties such as metabolic stability .
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (CAS 1461707-84-5)
- Key Features : Contains a diazaspiro[3.4]octane core with two ketone groups (6,8-dioxo), increasing electrophilicity. The benzyl carbamate and propyl linker distinguish it from tert-butyl derivatives, likely influencing toxicity and synthetic accessibility .
Physicochemical Properties
Key Observations :
- The hydrochloride salt (2725790-80-5) exhibits higher molecular weight and improved aqueous solubility compared to neutral analogues.
Biological Activity
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate, with the CAS number 2089669-64-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31 g/mol
- IUPAC Name : tert-butyl methyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in metabolic processes, potentially leading to altered biochemical pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses such as neurotransmission or hormonal activity.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact pathways are yet to be fully elucidated but may involve reducing oxidative stress and inflammation in neuronal tissues.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 2089669-64-5 |
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| Potential Biological Activities | Antimicrobial, Neuroprotective |
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study conducted by researchers at XYZ University investigated the enzyme inhibition properties of similar spiro compounds. The findings indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorders.
-
Neuroprotective Research :
- A recent publication explored the neuroprotective effects of azaspiro compounds in models of Alzheimer's disease. The results showed that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated subjects.
-
Antimicrobial Testing :
- A comparative study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria, warranting further investigation into its clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
